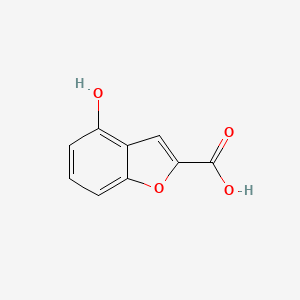

4-Hydroxy-1-benzofuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6O4 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

4-hydroxy-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C9H6O4/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,10H,(H,11,12) |

InChI Key |

NEKVJMIBJRAMTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=C(OC2=C1)C(=O)O)O |

Origin of Product |

United States |

Spectroscopic Characterization Methodologies for 4 Hydroxy 1 Benzofuran 2 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide a detailed map of the hydrogen and carbon frameworks, respectively.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For benzofuran-2-carboxylic acids, the spectrum can be divided into the aromatic region and the acidic proton region.

The acidic proton of the carboxylic acid group is typically the most deshielded, appearing as a broad singlet far downfield, often above 10-12 ppm, due to hydrogen bonding and the electronegativity of the oxygen atoms. libretexts.orglibretexts.org The protons on the benzofuran (B130515) ring system resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the substitution pattern on the benzene (B151609) ring.

For the parent compound, benzofuran-2-carboxylic acid , the aromatic protons have been reported with the following shifts: δ 7.73 (d, J = 8.0 Hz), 7.52-7.48 (t, 1H, J = 16 Hz), and 7.37-7.34 (t, 1H, J = 12 Hz). researchgate.net The presence of a hydroxyl group, as in 4-Hydroxy-1-benzofuran-2-carboxylic acid, would be expected to further influence the chemical shifts of the nearby aromatic protons. The phenolic hydroxyl proton would also give rise to a signal, the position of which can be concentration and solvent dependent.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Benzofuran-2-carboxylic acid researchgate.net | Ar-H | 7.73 | d | 8.0 |

| Ar-H | 7.48-7.52 | t | 16 | |

| Ar-H | 7.34-7.37 | t | 12 | |

| Carboxylic Acids (General) libretexts.orglibretexts.org | -COOH | 10-12 | br s | N/A |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The carbonyl carbon of the carboxylic acid group in benzofuran derivatives is highly deshielded and typically resonates in the range of 160-180 ppm. libretexts.org The carbons of the aromatic and furan (B31954) rings appear in the range of approximately 110-160 ppm.

The specific chemical shifts are sensitive to the electronic effects of substituents. The carbon atom attached to the hydroxyl group in this compound would experience a significant downfield shift due to the oxygen's deshielding effect. The positions of the other ring carbons would also be altered compared to the unsubstituted benzofuran-2-carboxylic acid.

| Compound/Functional Group | Carbon Atom | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acids (General) libretexts.org | C=O | 160-180 |

| Benzofuran Ring Carbons | Aromatic/Heterocyclic C | ~110-160 |

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy can confirm the presence of the key carboxylic acid and hydroxyl functional groups.

The most characteristic feature of a carboxylic acid in an IR spectrum is a very broad O–H stretching absorption that spans from approximately 2500 to 3300 cm⁻¹. libretexts.orgspectroscopyonline.com This broadness is a result of strong hydrogen bonding between carboxylic acid dimers. Superimposed on this broad band are the sharper C-H stretching vibrations. Another key absorption is the strong carbonyl (C=O) stretching band, which for aromatic carboxylic acids, appears in the region of 1710-1680 cm⁻¹. spectroscopyonline.com Conjugation with the benzofuran ring system lowers the frequency compared to saturated carboxylic acids. libretexts.org

The phenolic O–H stretch of the 4-hydroxy group would also be present, typically as a broad band around 3200-3600 cm⁻¹. Additionally, C–O stretching vibrations for both the carboxylic acid and the ether linkage in the furan ring would be observed in the 1320-1210 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com Aromatic C=C stretching bands typically appear in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 libretexts.orgspectroscopyonline.com | Strong, Very Broad |

| Phenol (B47542) | O-H stretch | 3200-3600 | Broad |

| Carboxylic Acid | C=O stretch | 1680-1710 spectroscopyonline.com | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Weak |

| Carboxylic Acid/Ether | C-O stretch | 1210-1320 spectroscopyonline.comorgchemboulder.com | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₉H₆O₄), the monoisotopic mass is 178.02661 Da. uni.lu

In mass spectrometry, the molecule is ionized, often resulting in a molecular ion peak (M⁺) or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻). Predicted mass spectrometry data for this compound shows expected adducts at m/z 179.03389 for [M+H]⁺ and m/z 177.01933 for [M-H]⁻. uni.lu

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. For benzofuran-2-carboxylic acid and its analogs, common fragmentation pathways involve the loss of small, stable molecules. A prominent fragmentation for carboxylic acids is the loss of the carboxyl group (–COOH, 45 Da) or water (H₂O, 18 Da). The stability of the benzofuran ring system would likely result in fragment ions corresponding to this core structure. For instance, the mass spectrum of the parent benzofuran-2-carboxylic acid shows significant peaks corresponding to the molecular ion and fragments resulting from the loss of CO and COOH. nist.gov

| Compound | Adduct/Fragment | Predicted m/z |

|---|---|---|

| This compound uni.lu | [M]⁺ | 178.02606 |

| [M+H]⁺ | 179.03389 | |

| [M-H]⁻ | 177.01933 | |

| [M+Na]⁺ | 201.01583 |

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing Analysis

Similarly, the crystal structure of an analog, 4-hydroxynaphtho[2,3-b]benzofuran-6,11-dione , also crystallizes in a monoclinic system (space group Pc) and its structure confirms the planarity of the fused ring system. olemiss.edu Crystal packing is often dominated by hydrogen bonding. In carboxylic acid derivatives, the carboxyl groups frequently form hydrogen-bonded dimers. researchgate.net For this compound, both the carboxylic acid and the phenolic hydroxyl group would be expected to participate in intermolecular hydrogen bonding, influencing the crystal packing.

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 1-Benzofuran-2-carboxylic acid researchgate.net | Monoclinic | P2₁/n | Planar molecule, forms hydrogen-bonded dimers. |

| 4-hydroxynaphtho[2,3-b]benzofuran-6,11-dione olemiss.edu | Monoclinic | Pc | Planar fused ring system, intramolecular hydrogen bonding. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. This technique is particularly useful for analyzing compounds with conjugated systems, such as the benzofuran ring.

Benzofuran derivatives typically exhibit multiple absorption bands in their UV-Vis spectra. For the parent benzofuran-2-carboxylic acid , absorption maxima have been observed around 290-300 nm. nist.gov More generally, benzofuran derivatives show two main absorption bands, for instance at 284 nm and 290 nm, with a shoulder at 325-350 nm. researchgate.net These absorptions are due to π→π* transitions within the conjugated aromatic system.

The presence of a hydroxyl group on the benzene ring, as in this compound, acts as an auxochrome. This substituent is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) of the π→π* transition bands compared to the unsubstituted parent compound. The exact position of the absorption maxima can also be influenced by the solvent polarity.

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| Benzofuran-2-carboxylic acid nist.gov | Not specified | ~290-300 | π→π |

| Benzofuran derivatives (General) researchgate.net | THF | 284, 290, ~325-350 (shoulder) | π→π |

Computational and Theoretical Investigations of 4 Hydroxy 1 Benzofuran 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of various benzofuran (B130515) derivatives.

Geometrical Optimization and Equilibrium Structures

The initial step in most computational studies is the optimization of the molecular geometry to find the most stable conformation (the equilibrium structure). For the parent molecule, 1-benzofuran-2-carboxylic acid, DFT calculations have been performed to determine its optimized geometric parameters, including bond lengths and bond angles. These studies show a good correlation between the calculated values and experimental data obtained from X-ray diffraction. nih.gov

For 4-Hydroxy-1-benzofuran-2-carboxylic acid, it is anticipated that the benzofuran ring and the carboxylic acid group will be largely planar. The introduction of a hydroxyl group at the 4-position of the benzene (B151609) ring is expected to cause minor alterations in the bond lengths and angles of the aromatic ring due to its electron-donating nature. The key geometric parameters for the parent compound, 1-benzofuran-2-carboxylic acid, as determined by DFT calculations, are presented in the table below. It is expected that the corresponding values for the 4-hydroxy derivative would be of a similar magnitude.

Table 1: Selected Optimized Geometrical Parameters of 1-Benzofuran-2-carboxylic Acid (DFT/B3LYP) (Note: This data is for the parent compound and serves as an estimate for the 4-hydroxy derivative.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| O1-C2 | 1.365 | |

| C2-C3 | 1.373 | |

| C3-C3a | 1.431 | |

| C7a-O1 | 1.378 | |

| C2-C8 | 1.472 | |

| C8-O9 | 1.222 | |

| C8-O10 | 1.355 | |

| O1-C2-C3 | ||

| C2-C3-C3a | ||

| C2-C8-O9 | ||

| C2-C8-O10 | ||

| O9-C8-O10 |

Data inferred from studies on 1-benzofuran-2-carboxylic acid.

Vibrational Frequency Calculations and Spectral Simulation

Vibrational frequency calculations are a crucial tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Theoretical calculations for 1-benzofuran-2-carboxylic acid have successfully assigned the vibrational modes of the molecule. nih.gov The characteristic vibrational frequencies are associated with the stretching and bending of specific bonds, such as the C=O and O-H of the carboxylic acid group, and the vibrations of the benzofuran ring system.

For this compound, in addition to the vibrational modes present in the parent compound, characteristic frequencies for the phenolic hydroxyl group would be expected. These include the O-H stretching vibration, typically observed in the region of 3200-3600 cm⁻¹, and the C-O stretching and O-H bending vibrations at lower frequencies. The table below summarizes some of the key calculated vibrational frequencies for 1-benzofuran-2-carboxylic acid, which provides a basis for understanding the spectrum of its 4-hydroxy derivative.

Table 2: Selected Calculated Vibrational Frequencies for 1-Benzofuran-2-carboxylic Acid (Note: This data is for the parent compound. The 4-hydroxy derivative would exhibit additional bands corresponding to the phenolic OH group.)

| Assignment | Calculated Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid) | ~3570 |

| C-H stretch (aromatic) | 3050-3100 |

| C=O stretch (carboxylic acid) | ~1730 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (furan ring) | ~1250 |

| O-H bend (carboxylic acid) | ~1380 |

Data inferred from studies on 1-benzofuran-2-carboxylic acid.

Electronic Structure Analysis, including Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energies

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and polarizability. nih.gov

For 1-benzofuran-2-carboxylic acid, the HOMO is primarily localized on the benzofuran ring, while the LUMO is distributed over the carboxylic acid group and the adjacent furan (B31954) ring. nih.gov The introduction of an electron-donating hydroxyl group at the 4-position is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.

Table 3: Calculated Frontier Molecular Orbital Energies and Related Parameters for 1-Benzofuran-2-carboxylic Acid (Note: The HOMO-LUMO gap for the 4-hydroxy derivative is expected to be smaller due to the electron-donating nature of the hydroxyl group.)

| Parameter | Value (eV) |

| HOMO Energy | -6.367 |

| LUMO Energy | -1.632 |

| HOMO-LUMO Gap | 4.735 |

Data sourced from a study on 1-benzofuran-2-carboxylic acid. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In 1-benzofuran-2-carboxylic acid, the most negative potential is located around the carbonyl oxygen of the carboxylic acid group, indicating it as a primary site for electrophilic attack. nih.gov For this compound, the MEP map would be expected to show an additional region of negative potential around the oxygen atom of the hydroxyl group, making it another potential site for electrophilic attack and hydrogen bonding. The hydrogen atoms of the carboxylic acid and hydroxyl groups would represent regions of positive potential.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Elucidation of Ligand-Protein Binding Modes and Affinities

While specific molecular docking studies for this compound were not found, studies on other benzofuran derivatives have demonstrated their potential to interact with various biological targets. For instance, benzofuran-2-carboxylic acid derivatives have been investigated as inhibitors of Pim-1 kinase, a target in cancer therapy. researchgate.net These studies revealed that the carboxylic acid group is crucial for forming hydrogen bonds with key amino acid residues in the active site of the protein.

In the case of this compound, both the carboxylic acid and the hydroxyl group can act as hydrogen bond donors and acceptors. This dual functionality could enhance its binding affinity to target proteins by forming multiple hydrogen bond interactions. Molecular docking simulations would be instrumental in identifying potential protein targets and elucidating the specific interactions that govern the binding. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the ligand-protein interaction. A lower binding energy generally indicates a more stable complex.

Table 4: Common Amino Acid Residues Involved in Hydrogen Bonding with Carboxylic Acid and Phenolic Moieties in Protein Active Sites

| Functional Group | Interacting Amino Acid Residues (Examples) |

| Carboxylic Acid | Arginine, Lysine, Histidine, Serine, Threonine |

| Phenolic Hydroxyl | Aspartate, Glutamate, Serine, Threonine, Histidine |

This table illustrates the types of interactions that this compound could potentially form within a protein binding pocket.

Prediction of Inhibitory Effects on Biological Targets

Computational studies, particularly molecular docking, have been employed to predict the inhibitory potential of benzofuran-2-carboxylic acid derivatives against various biological targets implicated in diseases like cancer. The core structure is recognized as a valuable scaffold for designing potent inhibitors.

One of the key targets investigated is the Pim-1 kinase, a serine/threonine kinase involved in tumor development. nih.gov Docking studies of benzofuran-2-carboxylic acids with Pim-1 have shown that the carboxylic acid and amino groups are crucial for binding. nih.gov These groups form significant salt-bridge and hydrogen bond interactions with active site residues of the kinase. nih.govnih.gov The binding modes predicted by these computational approaches often show a strong correlation with experimental data, suggesting their utility in guiding the design of new, more potent inhibitors. nih.gov

Derivatives of benzofuran-2-carboxylic acid have also been identified as potential inhibitors of other important enzyme families. For instance, they have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the cancer-associated isoforms hCA IX and XII. acs.orgnih.gov Computational and experimental studies revealed that certain derivatives can act as submicromolar inhibitors with a selective profile against these cancer-related targets over off-target isoforms. acs.orgnih.gov

Furthermore, the benzofuran-2-carboxylic acid scaffold has been identified as a potent phosphotyrosine (pTyr) mimic, leading to the design of inhibitors for lymphoid tyrosine phosphatase (LYP), an important regulator in the T-cell receptor (TCR) signaling pathway and a target for cancer immunotherapy. nih.gov Specific derivatives have shown reversible inhibition of LYP in the low micromolar range and demonstrated the ability to suppress tumor growth in preclinical models by enhancing antitumor immunity. nih.gov

For this compound specifically, the presence of the hydroxyl group at the 4-position offers an additional site for potential hydrogen bonding within the active site of a target protein, which could enhance binding affinity and inhibitory activity compared to the unsubstituted parent compound.

Advanced Computational Characterization

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization and intramolecular interactions by examining the interactions between filled (donor) and vacant (acceptor) orbitals. wisc.edumpg.de This analysis provides a quantitative measure of these interactions in terms of stabilization energy, E(2), where a higher E(2) value indicates a stronger interaction. researchgate.net

Key interactions identified in NBO analyses of similar structures include:

LP(O) → π(C=C):* Delocalization from the lone pair (LP) of the furan ring oxygen into the antibonding π* orbitals of the benzene ring's carbon-carbon double bonds.

LP(O) → σ(C-C):* Interactions between the lone pairs of oxygen atoms in the hydroxyl and carboxyl groups and the antibonding σ* orbitals of adjacent carbon-carbon bonds.

π(C=C) → π(C=C):* Intramolecular charge transfer between the π orbitals of the fused ring system, indicating a high degree of electron delocalization across the molecule.

These charge delocalization effects are fundamental to the molecule's reactivity, electronic properties, and its ability to engage in intermolecular interactions. nih.gov

Hirshfeld Surface Analysis and Topological Studies of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create a 3D map (the dnorm map) and a 2D "fingerprint plot." nih.gov These tools provide a detailed picture of all non-covalent contacts. nih.gov

For molecules like this compound, which contain hydrogen-bond donors (-OH) and acceptors (C=O, -OH), Hirshfeld analysis is expected to show that hydrogen bonding plays a dominant role in the crystal packing. The analysis of related carboxylic acid and hydroxyl-containing compounds consistently highlights the importance of O···H/H···O interactions. nih.govresearchgate.net

The 2D fingerprint plot can be broken down to show the percentage contribution of different types of atomic contacts to the total Hirshfeld surface. For a typical organic molecule with hydrogen bonding capability, the distribution of contacts might be as follows:

| Interaction Type | Typical Percentage Contribution |

| H···H | ~40-50% |

| O···H / H···O | ~25-40% |

| C···H / H···C | ~10-20% |

| C···C | ~5-10% |

This table presents typical values for similar organic molecules; specific values for the title compound require crystallographic data.

The sharp spikes on the fingerprint plot for O···H interactions are characteristic of strong, directional hydrogen bonds formed by the carboxylic acid and hydroxyl groups. nih.gov Additionally, C···C interactions, appearing as a distinct region in the fingerprint plot, would indicate the presence of π-π stacking between the benzofuran rings of adjacent molecules, a common feature in the crystal packing of planar aromatic systems. nih.govnih.gov

Prediction of Nonlinear Optical (NLO) Properties

Computational quantum chemical methods, particularly Density Functional Theory (DFT), are used to predict the Nonlinear Optical (NLO) properties of molecules. researchgate.net These properties describe how a material responds to an intense electromagnetic field, such as that from a laser, and are crucial for applications in optoelectronics and photonics. nih.gov The key parameters calculated are the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β), which corresponds to the second-order NLO response. semanticscholar.org

Benzofuran derivatives are studied for their NLO properties due to their extended π-conjugated electron systems, which facilitate charge transfer—a key requirement for a significant NLO response. nih.gov Theoretical calculations on benzofuran-2-carboxylic acid and related structures have been performed to evaluate these parameters. nih.gov

The presence of electron-donating groups (like the hydroxyl and furan oxygen) and electron-withdrawing groups (like the carboxylic acid) on the π-conjugated benzofuran scaffold can enhance the NLO response. The intramolecular charge transfer between these groups leads to larger values for dipole moment and hyperpolarizability.

Table of Predicted NLO Properties for a Related Compound (1-benzofuran-2-carboxylic acid)

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~2-3 Debye |

| Mean Polarizability (α) | ~15-20 x 10-24 esu |

Note: These are representative values from DFT calculations on the parent compound and can vary based on the level of theory and basis set used. The 4-hydroxy substitution is expected to further influence these values.

Predicted Collision Cross Section (CCS) Values for Conformational Analysis

The Collision Cross Section (CCS) is a measure of the three-dimensional shape and size of an ion in the gas phase. nih.gov It is an important physicochemical property that can be measured by ion mobility-mass spectrometry (IM-MS) and predicted using computational methods. jaspershenlab.com Predicted CCS values serve as a valuable tool in analytical chemistry, aiding in the confident identification of unknown compounds by matching experimental values with those in a database. nih.gov

For this compound, CCS values have been predicted using machine learning algorithms trained on large datasets of experimentally measured values. uni.lu These predictions provide an estimate of the ion's rotationally averaged surface area for different adducts that might be observed in a mass spectrometer.

The following table lists the predicted CCS values for various adducts of this compound, calculated using the CCSbase prediction tool. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 179.03389 | 130.6 |

| [M+Na]+ | 201.01583 | 141.3 |

| [M-H]- | 177.01933 | 134.6 |

| [M+NH4]+ | 196.06043 | 151.3 |

| [M+K]+ | 216.98977 | 139.8 |

| [M+H-H2O]+ | 161.02387 | 126.3 |

| [M+HCOO]- | 223.02481 | 153.5 |

These predicted values can be used to create reference libraries for untargeted metabolomics and other complex mixture analyses, facilitating the structural annotation of detected compounds. jaspershenlab.com

Biological Activities and Molecular Mechanisms of 4 Hydroxy 1 Benzofuran 2 Carboxylic Acid and Its Derivatives Excluding Clinical Human Trial Data

Anticancer and Cytotoxic Activities

The therapeutic potential of benzofuran-based compounds, including derivatives of 4-hydroxy-1-benzofuran-2-carboxylic acid, has been a significant area of research in oncology. These compounds have demonstrated notable cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

Selective Cytotoxicity against Tumorigenic Cell Lines

Derivatives of benzofuran-2-carboxylic acid have exhibited potent and selective cytotoxic activities against a panel of human cancer cell lines. For instance, novel synthesized benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives have shown significant cytotoxicity at low micromolar concentrations. nih.gov The cytotoxic effects of these compounds were evaluated using the sulforhodamine B assay across six human cancer cell lines: ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate). nih.gov

Furthermore, certain benzofuran-based carboxylic acid derivatives have been investigated for their anti-proliferative effects on other cancer cell lines, including K562 (chronic myelogenous leukemia) and HL60 (promyelocytic leukemia). One study highlighted a newly synthesized chalcone (B49325) derivative containing a benzofuran (B130515) moiety, which demonstrated significant cytotoxic effects. accscience.com

The following table summarizes the cytotoxic activity of selected benzofuran-2-carboxylic acid derivatives against various cancer cell lines.

| Cell Line | Cancer Type | Compound/Derivative | Cytotoxicity (IC50) | Reference |

| ACHN | Renal | Benzofuran-2-carboxamide (B1298429) derivatives | Low micromolar concentrations | nih.gov |

| HCT15 | Colon | Benzofuran-2-carboxamide derivatives | Low micromolar concentrations | nih.gov |

| MM231 | Breast | Benzofuran-2-carboxamide derivatives | Low micromolar concentrations | nih.gov |

| NUGC-3 | Gastric | Benzofuran-2-carboxamide derivatives | Low micromolar concentrations | nih.gov |

| NCI-H23 | Lung | Benzofuran-2-carboxamide derivatives | Low micromolar concentrations | nih.gov |

| PC-3 | Prostate | Benzofuran-2-carboxamide derivatives | Low micromolar concentrations | nih.gov |

| K562 | Chronic Myelogenous Leukemia | 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid derivatives | Active | tandfonline.com |

| MDA-MB-231 | Breast | Benzofuran-based carboxylic acid 9e | 2.52 µM | nih.govacs.org |

Inhibition of Key Cancer-Related Signaling Pathways

A crucial aspect of the anticancer activity of this compound derivatives lies in their ability to modulate key signaling pathways that are often dysregulated in cancer. One of the most significant of these is the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a pivotal role in inflammation, cell survival, and proliferation.

Research has shown that certain benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives can inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.gov Specifically, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide was identified as a lead scaffold with both outstanding anticancer and NF-κB inhibitory activities. nih.gov The inactivation of NF-κB by these compounds presents a promising strategy for cancer therapy. nih.gov

The anti-inflammatory mechanism of some benzofuran hybrids has also been linked to the NF-κB and MAPK signaling pathways. mdpi.com Studies on a piperazine/benzofuran hybrid, compound 5d, demonstrated that it significantly inhibits the phosphorylation levels of key proteins in the classic MAPK/NF-κB signaling pathway in a dose-dependent manner. nih.gov This inhibition leads to a downregulation in the secretion of pro-inflammatory factors. nih.gov

DNA Cleavage Activity Investigations

In addition to interfering with signaling pathways, some derivatives of benzofuran-2-carboxylic acid have been found to interact directly with DNA, leading to its cleavage. This mechanism represents another avenue through which these compounds can exert their cytotoxic effects against cancer cells.

Studies on substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acids and their esters have been conducted to assess their DNA cleavage capabilities. tandfonline.com Using agarose (B213101) gel electrophoresis with λ-DNA, it was observed that several of these molecules could completely cleave the DNA, leaving no trace of fragments. tandfonline.com This activity suggests that these compounds can induce significant damage to the genetic material of cancer cells, ultimately leading to cell death.

Antimicrobial and Antifungal Properties (In Vitro Studies)

Beyond their anticancer potential, derivatives of this compound have also been explored for their antimicrobial and antifungal properties. These investigations have revealed promising activity against a range of pathogenic microorganisms.

Activity against Gram-Positive Bacteria

Several studies have highlighted the efficacy of benzofuran derivatives against Gram-positive bacteria, with a particular focus on Staphylococcus aureus, a common and often drug-resistant pathogen.

Halogen derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid have demonstrated activity against a variety of Gram-positive cocci, including multiple strains of Staphylococcus aureus (NCTC 4163, ATCC 25923, ATCC 6538, ATCC 29213). nih.gov The introduction of halogens into the benzofuran structure appears to be crucial for this microbiological activity. nih.gov

In another study, phenolic esters of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were found to be as potent as the antibiotic ampicillin (B1664943) against Staphylococcus aureus. researchgate.net

The following table summarizes the antibacterial activity of selected benzofuran derivatives against Staphylococcus aureus.

| Bacterial Strain | Compound/Derivative | Activity (MIC) | Reference |

| Staphylococcus aureus | Halogenated 3-benzofurancarboxylic acid derivatives | 50 to 200 μg/mL | nih.gov |

| Staphylococcus aureus | Phenolic esters of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid | Equipotent to ampicillin | researchgate.net |

Activity against Fungal Species

The antifungal potential of benzofuran derivatives has also been a subject of investigation, with studies demonstrating their effectiveness against clinically relevant fungal species such as Candida albicans and Candida parapsilosis. nih.gov These opportunistic yeasts are common causes of infections, particularly in immunocompromised individuals.

Certain halogenated derivatives of 3-benzofurancarboxylic acid have exhibited antifungal activity against both C. albicans and C. parapsilosis, with a minimum inhibitory concentration (MIC) of 100 μg/mL. nih.gov This suggests that, similar to their antibacterial action, the presence of halogens on the benzofuran scaffold can contribute to their antifungal properties.

The following table provides a summary of the antifungal activity of selected benzofuran derivatives.

| Fungal Species | Compound/Derivative | Activity (MIC) | Reference |

| Candida albicans | Halogenated 3-benzofurancarboxylic acid derivatives | 100 μg/mL | nih.gov |

| Candida parapsilosis | Halogenated 3-benzofurancarboxylic acid derivatives | 100 μg/mL | nih.gov |

Proposed Mechanisms of Action

While specific data on the inhibition of protein synthesis or cell wall integration by this compound is not extensively detailed in the available literature, research into the broader family of benzofuran derivatives points towards enzyme inhibition as a primary mechanism of action. researchgate.net Many of the biological effects observed for this class of compounds are attributed to their ability to interact with and modulate the activity of key proteins involved in various cellular pathways. For instance, novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of the Pim-1 kinase, a proto-oncogene protein. nih.gov X-ray crystallography has shown that the carboxylic acid and amino groups of these compounds mediate important salt-bridge and hydrogen bond interactions within the enzyme's active site, leading to potent inhibition. nih.gov This suggests that the therapeutic potential of benzofuran-2-carboxylic acid derivatives is often rooted in their capacity to function as targeted enzyme inhibitors.

Anti-inflammatory and Immunomodulatory Effects (In Vitro/Preclinical Research)

The benzofuran scaffold is a core component of many compounds recognized for their biological and pharmacological relevance, including significant anti-inflammatory and immunomodulatory properties. nih.govresearchgate.netnih.gov

Inhibition of Leukotriene Biosynthesis via 5-Lipoxygenase Enzyme Inhibition

Derivatives of 4-hydroxy-1-benzofuran have demonstrated potent inhibitory effects on the 5-lipoxygenase (5-LOX) enzyme, a key player in the biosynthesis of leukotrienes. nih.gov Leukotrienes are pro-inflammatory mediators involved in numerous inflammatory diseases. thieme-connect.de

One such derivative, L-656,224 (2-[(4'-methoxyphenyl)methyl]-3-methyl-4-hydroxy-5-propyl-7-chlorobenzofuran), is a potent inhibitor of 5-lipoxygenase from human and pig leukocytes. nih.gov The mechanism of action for this compound involves reducing the oxidized, active form of the 5-lipoxygenase to an inactive state. nih.gov This process is accompanied by the degradation of the inhibitor itself. nih.gov During this interaction, a chemically reactive species of the inhibitor is formed, which can covalently label the enzyme. nih.gov Other research has identified various 2-substituted benzofuran hydroxamic acids as potent 5-LOX inhibitors. nih.gov

Below is a table summarizing the inhibitory activity of selected benzofuran derivatives on 5-lipoxygenase.

| Compound | Target | Activity (IC50) | Reference |

| L-656,224 | 5-Lipoxygenase | Potent | nih.gov |

| N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide | 5-Lipoxygenase | 40 nM | nih.gov |

| Methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate | 5-Lipoxygenase | 40 nM | nih.gov |

Modulation of Immune System Components, including Lymphoid Tyrosine Phosphatase (LYP) Inhibition and T-Cell Receptor (TCR) Signaling Pathways

Benzofuran-2-carboxylic acid has been identified as a potent phosphotyrosine (pTyr) mimic, leading to the design of derivatives that act as inhibitors of Lymphoid Tyrosine Phosphatase (LYP). nih.govnih.gov LYP, also known as PTPN22, is a critical negative regulator of the T-cell antigen receptor (TCR) signaling pathway. nih.govnih.govacs.org By inhibiting LYP, these compounds can enhance TCR signaling and boost T-cell activation, which is a valuable strategy for treating autoimmunity and for cancer immunotherapy. nih.govnih.govacs.org

A structure-based approach has led to the synthesis of a library of benzofuran salicylic (B10762653) acids that inhibit LYP with IC50 values in the micromolar and sub-micromolar range. nih.govacs.org More recent studies have identified specific benzofuran-2-carboxylic acid derivatives, D14 and D34, that reversibly inhibit LYP and show a degree of selectivity over other phosphatases. nih.gov These compounds were shown to regulate the TCR signaling pathway by specifically targeting LYP. nih.gov

The table below presents the inhibitory constants for representative benzofuran-2-carboxylic acid derivatives against LYP.

| Compound | Target | Activity (Ki) | Reference |

| D14 | LYP | 1.34 µM | nih.gov |

| D34 | LYP | 0.93 µM | nih.gov |

Influence on Macrophage Polarization (e.g., Inhibition of M2 Macrophage Polarization)

Recent preclinical research in cancer immunotherapy has demonstrated that specific benzofuran-2-carboxylic acid derivatives can influence macrophage polarization. nih.gov Macrophages can be broadly classified into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype, which often promotes tumor growth. Shifting the balance from M2 to M1 polarization is a key goal in cancer immunotherapy.

In a syngeneic mouse model, the LYP inhibitors D14 and D34 were found to significantly suppress tumor growth by boosting antitumor immunity. nih.gov One of the key mechanisms contributing to this effect was the inhibition of M2 macrophage polarization. nih.gov This action helps to create a more pro-inflammatory tumor microenvironment that is conducive to T-cell-mediated tumor destruction.

Upregulation of PD-1/PD-L1 Expression in Immunotherapy Contexts

In the context of cancer immunotherapy, the same benzofuran-2-carboxylic acid derivatives that inhibit LYP and M2 macrophage polarization have also been shown to modulate immune checkpoint pathways. nih.gov Specifically, treatment with compounds D14 and D34 was found to upregulate the expression of Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1). nih.gov

Other Mechanistic Biological Investigations

Beyond their immunomodulatory and anti-inflammatory effects, derivatives of this compound have been investigated for other biological activities at a mechanistic level. Research has led to the discovery of novel benzofuran-2-carboxylic acids as potent inhibitors of Pim-1, a proto-oncogene serine/threonine-protein kinase. nih.gov These compounds demonstrated strong inhibition of both Pim-1 and the related Pim-2 kinase in enzymatic assays. nih.gov The selectivity of these compounds for the Pim kinase family was confirmed against a large panel of other kinases. nih.gov The mechanism of inhibition involves specific interactions, such as salt bridges and hydrogen bonds, formed by the compound's carboxylic acid and amino groups within the Pim-1 binding pocket. nih.gov

Antioxidative Properties

Benzofuran derivatives have garnered significant attention for their antioxidant capabilities, a property largely attributed to their structural features, particularly the presence of phenolic hydroxyl groups. researchgate.netresearchgate.net These groups can scavenge free radicals or donate hydrogen atoms, thereby mitigating oxidative stress. researchgate.net The antioxidant potential of the benzofuran scaffold is enhanced when compared to the related chroman skeleton found in compounds like Vitamin E. nih.gov

Research has demonstrated the antioxidant effects of various benzofuran derivatives through multiple in vitro assays. For instance, a novel water-soluble benzofuran derivative, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), exhibited more potent antioxidant activity than the Vitamin E analog, Trolox C. nih.gov In other studies, newly synthesized benzofuran-2-carboxamide derivatives were evaluated for their free radical scavenging activities. nih.gov A study on benzofuran–stilbene hybrid compounds highlighted that the O–H bond breakage is central to their antioxidative activity. rsc.org The mechanism of action can vary depending on the environment; in solvents like water and methanol, a sequential proton loss–electron transfer (SPL–ET) mechanism is likely, whereas in the gaseous phase, a hydrogen atom transfer (HAT) mechanism is favored. rsc.org

The antioxidant properties of dimethylated benzofuran derivatives have been systematically evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity) assays. digitellinc.com One such derivative, MBF1, demonstrated a particularly low IC50 value of 13.38 ± 0.08 μM in the DPPH assay and the highest ORAC Trolox equivalence of 9.20. digitellinc.com Furthermore, theoretical studies using Density Functional Theory (DFT) have been employed to understand the bond dissociation energies and radical stability of these compounds, providing deeper insights into their antioxidant mechanisms. digitellinc.com

| Compound | Assay | Result | Reference |

|---|---|---|---|

| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) | Comparative Antioxidant Activity | Better antioxidant activity than Trolox C | nih.gov |

| MBF1 (a dimethylated benzofuran derivative) | DPPH | IC50: 13.38 ± 0.08 μM | digitellinc.com |

| MBF1 (a dimethylated benzofuran derivative) | ORAC | Trolox equivalence: 9.20 | digitellinc.com |

| Benzofuran-stilbene hybrid compounds | DPPH free radical scavenging test | IC50: 96.7 ± 8.9 μM | nih.gov |

Enzyme Inhibition Studies (e.g., DNA Gyrase B, Mycobacterium Protein Tyrosine Phosphatase B (mPTPB), Cytochrome P450)

Derivatives of this compound have been investigated as inhibitors of various enzymes, demonstrating their potential as therapeutic agents.

DNA Gyrase B: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an attractive target for antibacterial drugs. mdpi.com Benzofuran derivatives have shown promise as inhibitors of the GyrB subunit. In one study, a series of benzofuran–pyrazole-based compounds were synthesized and evaluated for their inhibitory activity against E. coli DNA gyrase B. Compound 9 from this series demonstrated a notable IC50 of 9.80 µM, which is comparable to the well-known antibiotic ciprofloxacin. nih.gov Another study identified a benzofuran derivative that inhibited Mycobacterium smegmatis DNA gyrase B with an IC50 of 3.2 ± 0.15 μM. nih.gov

Mycobacterium Protein Tyrosine Phosphatase B (mPTPB): Mycobacterium tuberculosis (Mtb) secretes the virulence factor mPTPB, which helps the bacterium survive within host macrophages. nih.govnih.gov Consequently, inhibiting mPTPB is a promising strategy for treating tuberculosis. nih.gov A medicinal chemistry approach transformed a 6-hydroxy-benzofuran-5-carboxylic acid scaffold into a highly potent and selective mPTPB inhibitor. nih.govnih.gov This optimized inhibitor exhibited an IC50 of 38 nM and showed over 50-fold selectivity against a wide range of other protein tyrosine phosphatases (PTPs). nih.govnih.govmdpi.com Importantly, this inhibitor was able to reverse the altered immune responses in host cells caused by the bacterial phosphatase. nih.govnih.govubc.ca

Cytochrome P450: Cytochrome P450 enzymes are a large family of enzymes involved in the metabolism of a wide variety of compounds, including drugs. mdpi.com Inhibition of these enzymes is a common cause of drug-drug interactions. biomolther.org Studies have been conducted on a series of 1-(benzofuran-2-ylmethyl)imidazoles for their inhibitory activity against placental microsomal aromatase (P450Arom). nih.gov These compounds were found to be 3-7 times more potent than aminoglutethimide, a known aromatase inhibitor. The selectivity of these compounds for P450 17 over P450Arom was also evaluated, with selectivity ratios (IC50 P450Arom / IC50 P450 17) ranging from 10.3 to 42.0 for different derivatives. nih.gov

| Compound/Derivative Class | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Benzofuran–pyrazole-based compound 9 | E. coli DNA Gyrase B | IC50: 9.80 µM | nih.gov |

| 6-hydroxy-benzofuran-5-carboxylic acid derivative | Mycobacterium Protein Tyrosine Phosphatase B (mPTPB) | IC50: 38 nM | nih.govnih.gov |

| 1-(benzofuran-2-ylmethyl)imidazoles | Cytochrome P450 (Aromatase) | 3-7 fold more potent than aminoglutethimide | nih.gov |

Bone Morphogenetic Protein-2 (BMP-2) Up-Regulation and Bone Formation Stimulation

Bone Morphogenetic Protein-2 (BMP-2) is a key growth factor in the transforming growth factor-beta (TGF-β) superfamily that plays a crucial role in osteoblast differentiation and bone formation. nih.gov The BMP pathway is considered a promising target for developing therapeutic agents to treat conditions characterized by low bone mass, such as osteoporosis. nih.govresearchgate.net

Substituted benzofuran derivatives have been identified as a novel class of compounds that can up-regulate the expression of BMP-2. nih.gov Studies have shown that these derivatives can promote osteoblast differentiation. jst.go.jpnih.gov For instance, the compound 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) demonstrated potent activity in promoting osteoblast differentiation, as measured by an increase in alkaline phosphatase activity in mouse mesenchymal stem cells. jst.go.jpnih.gov

The bone-forming potential of these benzofuran derivatives has been evaluated in vivo. In a rat model of glucocorticoid-induced osteoporosis, certain benzofuran derivatives were shown to prevent bone loss. nih.gov Histological analysis of the femurs of these rats revealed that treatment with specific compounds led to a significant increase in trabecular bone compared to the untreated model group. nih.gov Another study in ovariectomized rats, a model for postmenopausal osteoporosis, showed that oral administration of compound 23d increased femoral bone mineral density, bone volume, and mineral content. jst.go.jpnih.gov These effects suggest that benzofuran derivatives stimulate bone formation and have potential as anabolic agents for treating osteoporosis. nih.gov

| Compound/Derivative Class | Biological Effect | Model System | Reference |

|---|---|---|---|

| Substituted benzofuran derivatives | Up-regulation of BMP-2 expression | In vitro | nih.gov |

| 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) | Promotion of osteoblast differentiation | Mouse mesenchymal stem cells (ST2 cells) | jst.go.jpnih.gov |

| Substituted benzofuran derivatives | Increased trabecular bone | Rats with glucocorticoid-induced osteoporosis | nih.gov |

| 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) | Increased femoral bone mineral density, volume, and mineral content | Ovariectomized rats | jst.go.jpnih.gov |

Chloride Channel (ClC-Kb) Inhibition

The chloride channels ClC-Ka and ClC-Kb are crucial for salt reabsorption in the kidneys and are attractive pharmacological targets for the development of potent diuretics. nih.gov Aryl-substituted benzofuran carboxylic acids have emerged as a class of inhibitors for these channels. pnas.orgnih.gov

One notable compound, MT-189, which is a benzofuran carboxylate, has been shown to inhibit both ClC-Ka and ClC-Kb. pnas.orgnih.gov It displays a nearly threefold greater apparent affinity for ClC-Ka over ClC-Kb, with reported IC50 values of 7 µM and 20 µM, respectively. pnas.orgnih.gov Another related benzofuran derivative, SRA-36, inhibits both ClC-Ka and ClC-Kb with equal potency. pnas.org

Further structure-activity relationship studies have revealed that phenyl-benzofuran carboxylic acid derivatives are among the most potent ClC-Ka inhibitors discovered, with affinities in the low micromolar range (<10 μM). nih.gov The conformational constraint provided by the phenyl-benzofuran ring is a key contributor to this high affinity. nih.gov Interestingly, some of these benzofuran-based compounds also inhibit ClC-Kb with a similar affinity of less than 10 μM, making them the first identified inhibitors for this specific isoform. nih.gov The development of a pharmacophore model based on these findings is expected to aid in the design of even more potent and selective drugs targeting CLC-K channels. nih.gov

| Compound | Target Channel | Inhibitory Activity (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| MT-189 | ClC-Ka | 7 µM | ~3-fold for ClC-Ka over ClC-Kb | pnas.orgnih.gov |

| MT-189 | ClC-Kb | 20 µM | ||

| SRA-36 | ClC-Ka and ClC-Kb | Equipotent | None | pnas.org |

| Phenyl-benzofuran carboxylic acid derivatives | ClC-Ka | <10 µM | - | nih.gov |

| Phenyl-benzofuran carboxylic acid derivatives | ClC-Kb | <10 µM | - | nih.gov |

Structure Activity Relationship Sar Studies of 4 Hydroxy 1 Benzofuran 2 Carboxylic Acid and Its Analogs

Positional and Substituent Effects on Biological Activity

The type and position of substituents on the benzofuran (B130515) ring are critical determinants of the molecule's pharmacological profile. The interplay between hydroxyl and carboxylic acid groups, the introduction of halogens, and the addition of alkyl or aryl moieties can dramatically alter the compound's potency and selectivity.

Influence of Hydroxyl and Carboxylic Acid Group Positions on Pharmacological Profile

The hydroxyl (-OH) and carboxylic acid (-COOH) groups are fundamental to the activity of the parent compound. The position of the hydroxyl group on the benzene (B151609) portion of the benzofuran ring is particularly crucial. Studies have shown that the introduction of a hydroxyl group is closely related to the antibacterial activity of benzofuran derivatives. rsc.org For instance, analogs with a hydroxyl group at the C-4 position have demonstrated notable antibacterial activity. The spatial relationship between the C-4 hydroxyl group and the C-2 carboxylic acid function is believed to be important for target interaction. Altering the hydroxyl position to other locations, such as C-5 or C-7, can modulate this activity, suggesting that the electronic environment and hydrogen-bonding capabilities conferred by the specific substitution pattern are key to the pharmacological profile.

Role of Halogen Substituents in Enhancing Activity (e.g., Halogen Bonding)

The introduction of halogen atoms (Fluorine, Chlorine, Bromine) to the benzofuran scaffold is a well-established strategy for enhancing biological, particularly anticancer, activity. nih.govnih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive, non-covalent interactions between an electrophilic region on the halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.govijres.org

The position of the halogen is a critical determinant of its effect on biological activity. nih.gov For example, a bromine atom attached to a methyl group at the C-3 position of a benzofuran ring resulted in a compound with remarkable cytotoxic activity against leukemia cell lines (K562 and HL60). nih.gov In another series, the addition of a fluorine atom at the C-4 position led to a two-fold increase in potency and inhibitory activity. mdpi.com These findings underscore that both the type of halogen and its specific location on the ring system are pivotal for optimizing activity.

| Compound Analogue | Substitution | Target/Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|---|

| Analog 1 | Bromine on C-3 methyl group | HL60 (Leukemia) | 0.1 | nih.gov |

| Analog 2 | Bromine on C-3 methyl group | K562 (Leukemia) | 5.0 | nih.gov |

| MCC1019 | Bromomethyl-substituted | PLK1 PBD | 16.4 | nih.gov |

| Analog 3 | 5-Chloro on N-phenyl ring | MCF-7 (Breast Cancer) | 0.7 | nih.gov |

Impact of Methyl and Phenyl Substitutions on Cytotoxicity and Other Activities

The addition of small alkyl groups, such as methyl (-CH₃), can significantly influence the biological properties of benzofuran derivatives. SAR studies have revealed that introducing a methyl group, particularly at the C-3 position, can increase cytotoxicity. researchgate.net This effect may be due to favorable steric interactions with the target protein or an alteration of the molecule's electronic properties.

Phenyl (-C₆H₅) substitutions also play a vital role. The genotoxic effects of certain benzofuran derivatives were found to be modulated by substitutions on a phenylmethyl imidazole (B134444) moiety attached at the C-2 position. nih.gov Specifically, 4-fluoro and 4-chloro derivatives of a benzofuran phenylmethyl imidazole compound exhibited the highest genotoxicity against the MCF-7 breast cancer cell line, indicating that substitutions on an appended phenyl ring can fine-tune the cytotoxic profile. nih.gov

Importance of Functional Groups and Ring Modifications

Modifying the carboxylic acid at the C-2 position or altering appended phenyl rings provides another layer of control over the pharmacological activity of 4-hydroxy-1-benzofuran-2-carboxylic acid analogs.

Significance of Ester and Heterocyclic Ring Substitutions at C-2 Position

Furthermore, replacing the carboxylic acid with various heterocyclic rings has proven to be a fruitful strategy for developing potent agents. For example, benzofuran derivatives bearing pyrazole (B372694) or 1,3,4-thiadiazole (B1197879) rings have shown significant anti-inflammatory and antinociceptive effects. pharmatutor.org Similarly, the incorporation of a thiazole (B1198619) ring system has been explored, leading to novel compounds with unique structural and electronic properties. mdpi.com These modifications highlight the versatility of the C-2 position in creating hybrid molecules with enhanced or novel biological activities. mdpi.com

Contribution of Hydrophobic and Electronic Effects of N-Phenyl Ring Substituents

When the C-2 carboxylic acid is converted to an N-phenylamide, the substituents on the N-phenyl ring introduce significant hydrophobic and electronic effects that modulate biological activity. In a study of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, it was found that hydrophobic groups on the N-phenyl ring potentiated NF-κB inhibitory activity, while groups exerting a positive mesomeric effect (+M) enhanced anticancer activity. nih.gov

Pharmacophore Elucidation and Rational Design Principles for Novel Benzofuran Scaffolds

The benzofuran core, and specifically scaffolds derived from this compound, represent a "privileged structure" in medicinal chemistry. niscair.res.in This designation is due to their ability to bind to a wide range of biological targets, making them a valuable starting point for drug discovery. rsc.orgtaylorandfrancis.com The elucidation of the key chemical features responsible for this activity—the pharmacophore—is essential for the rational design of new, more potent, and selective therapeutic agents.

A pharmacophore model defines the specific three-dimensional arrangement of molecular features necessary for a compound to exert a particular biological effect. These features typically include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positive or negative ionic centers. For the benzofuran scaffold, the core ring system provides a rigid, planar, and hydrophobic structure, while substituents on the benzene and furan (B31954) rings provide the specific interactions required for target binding. nih.gov

A prominent example of rational design involving this scaffold is the development of inhibitors for Lymphoid-tyrosine phosphatase (LYP), a key regulator in the immune system and a target for cancer immunotherapy. nih.gov In these studies, the benzofuran-2-carboxylic acid core was identified as a potent phosphotyrosine (pTyr) mimic. nih.govresearchgate.net The carboxylic acid group at the C-2 position is critical, acting as a key anchoring point that mimics the phosphate (B84403) group of pTyr, while the fused ring system occupies the hydrophobic pocket of the enzyme's active site.

The rational design process for novel LYP inhibitors based on this scaffold involved several key principles:

Scaffold Identification: Recognizing the benzofuran-2-carboxylic acid moiety as an effective bioisostere for phosphotyrosine was the foundational step. nih.gov

Structure-Activity Relationship (SAR) Exploration: A series of analogs were synthesized to probe the effects of different substituents on the benzofuran ring. This systematic modification allowed researchers to map the chemical space around the core scaffold and understand how changes in sterics and electronics affect binding affinity and selectivity. nih.gov

Targeted Modifications: Based on SAR data, new compounds were designed to optimize interactions with the LYP active site. For instance, the addition of specific chemical groups at other positions of the benzofuran ring aimed to form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, thereby increasing potency. nih.govnih.gov

This approach led to the discovery of highly potent and selective LYP inhibitors. nih.gov For example, compounds designated as D14 and D34 emerged from this rational design process, demonstrating significant inhibitory activity and selectivity over other phosphatases. nih.govresearchgate.net The success of this strategy underscores the power of combining pharmacophore modeling with SAR studies to guide the development of novel therapeutics.

The table below summarizes the inhibitory activity of key compounds from this research, illustrating the direct impact of rational design on improving biological function.

Further studies on other targets have revealed that halogen substitutions (e.g., bromine, chlorine, fluorine) on the benzofuran ring can significantly enhance biological activity. nih.gov This is often attributed to the formation of "halogen bonds," an attractive interaction that can improve binding affinity with the target protein. nih.gov The position of the halogen is a critical determinant of its effect on activity, highlighting the precision required in rational drug design. nih.gov

By understanding the essential pharmacophoric features of the this compound scaffold and applying rational design principles, medicinal chemists can continue to develop novel compounds with tailored activities for a wide range of diseases. researchgate.net

Future Directions and Research Gaps in 4 Hydroxy 1 Benzofuran 2 Carboxylic Acid Research

Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches

While classical methods for synthesizing the benzofuran (B130515) ring exist, future research must focus on developing more efficient, versatile, and environmentally benign synthetic strategies. The ever-increasing utility of benzofuran derivatives as pharmaceutical agents has spurred chemists to devise novel and facile methodological approaches to assemble this biologically potent nucleus. nih.gov

A significant research gap lies in the specific application of modern catalytic systems to the synthesis of 4-hydroxy-substituted benzofuran-2-carboxylic acids. Future explorations should concentrate on:

Advanced Catalytic Systems : Recent years have seen the successful use of various transition metal catalysts for benzofuran synthesis, including palladium-copper, nickel, and gold-based catalysts. nih.govacs.org For instance, nickel catalysts have been shown to provide the necessary activation energy for nucleophilic addition reactions to furnish benzofuran derivatives in high yields. nih.gov Similarly, gold-promoted catalysis has been used to form the benzofuran nucleus from alkynyl esters and quinols. nih.gov Applying these innovative catalytic strategies could provide novel routes to 4-Hydroxy-1-benzofuran-2-carboxylic acid with improved yields and substrate scope.

C-H Functionalization : A modular and robust synthetic route towards benzofuran-2-carboxamide (B1298429) derivatives has been developed starting from the commercially available benzofuran-2-carboxylic acid. mdpi.com This strategy, which combines 8-aminoquinoline (B160924) (8-AQ) directed C–H arylation and transamidation chemistry, allows for the efficient installation of various aryl and heteroaryl substituents at the C3 position. mdpi.comchemrxiv.org Future work could adapt this powerful methodology to directly functionalize the this compound core, creating diverse libraries of compounds for biological screening.

Eco-Friendly and Green Approaches : There is a pressing need to develop more sustainable synthetic protocols. Promising avenues include catalyst-free synthesis, which has been reported for certain benzofuran heterocycles via reactions of hydroxyl-substituted aryl alkynes and sulfur ylides. nih.gov Another green approach involves one-pot syntheses using eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, in the presence of a copper iodide catalyst. nih.govacs.org Microwave-assisted synthesis also presents an expeditious and greener alternative, as demonstrated in the preparation of benzofuran derivatives from substituted phenols and 2-chloropropionic acid. researchgate.net

| Approach | Key Features | Potential Advantage for this compound | Reference |

|---|---|---|---|

| Palladium-Copper Catalysis | Sonogashira coupling followed by intramolecular cyclization. | High yields for specific substrate combinations. | acs.org |

| Nickel-Based Catalysis | Provides activation energy for intramolecular nucleophilic addition. | Efficient synthesis with noteworthy yields. | nih.gov |

| Gold-Promoted Catalysis | Treating alkynyl esters and quinols to form the benzofuran nucleus. | Novel approach with moderate to good yields. | nih.govacs.org |

| C-H Arylation/Transamidation | Modular, three-step synthesis from benzofuran-2-carboxylic acid. | Allows for late-stage diversification and creation of complex derivatives. | mdpi.com |

| Deep Eutectic Solvents (DES) | Use of biodegradable, low-cost solvents like choline chloride-ethylene glycol. | Environmentally benign, "green" chemistry approach. | nih.govacs.org |

| Microwave-Assisted Synthesis | Rapid, efficient synthesis using microwave irradiation. | Reduced reaction times and potentially higher yields. | researchgate.net |

Deeper Mechanistic Investigations into Biological Activities at the Molecular Level

Derivatives of benzofuran-2-carboxylic acid have shown potent biological activities, including anticancer and enzyme-inhibiting properties. nih.govnih.gov However, for many of these activities, the precise molecular mechanisms remain poorly understood. A significant research gap is the elucidation of the specific molecular targets and signaling pathways modulated by this compound.

Future research should focus on:

Target Identification : While some studies have identified potential targets, such as the inhibition of NF-κB transcriptional activity and Lymphoid-tyrosine phosphatase (LYP), a broader understanding is needed. nih.govnih.gov Unbiased screening approaches, such as proteomics and chemical genetics, could reveal novel binding partners and molecular targets.

Pathway Analysis : Once targets are identified, detailed investigations are required to map the downstream signaling cascades affected by the compound. For example, the inhibition of LYP by benzofuran-2-carboxylic acid derivatives is known to regulate the T-cell receptor (TCR) signaling pathway, but the full scope of this regulation requires further study. nih.gov

Structure-Activity Relationship (SAR) Studies : Systematic modification of the this compound scaffold, coupled with detailed biological evaluation, is crucial. For instance, studies on related compounds have shown that the addition of halogen atoms or phenol (B47542) groups can significantly increase anticancer activity, likely by improving binding affinity through halogen bonds or promoting favorable interactions with the target. nih.gov Elucidating these relationships at the molecular level will guide the design of more potent and selective analogs.

| Molecular Target | Associated Biological Activity | Compound Class | Reference |

|---|---|---|---|

| NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) | Anticancer | Benzofuran-2-carboxylic acid N-(substituted)phenylamides | nih.gov |

| LYP (Lymphoid-tyrosine phosphatase) / PTPN22 | Cancer Immunotherapy | Benzofuran-2-carboxylic acid derivatives | nih.gov |

| Chorismate Mutase | Antitubercular | Substituted benzofuran derivatives | nih.gov |

Advanced Computational Modeling for Predictive Activity and Selectivity

Computational chemistry offers powerful tools to accelerate the drug discovery process, yet its application to the this compound scaffold is underdeveloped. Future research should leverage advanced computational modeling to predict the biological activity and selectivity of novel derivatives, thereby rationalizing lead optimization and reducing the reliance on extensive empirical screening.

Key areas for future computational research include:

Density Functional Theory (DFT) Studies : DFT calculations can be used to determine optimized geometric parameters (bond lengths and angles), vibrational frequencies, and molecular electrostatic potential maps for this compound. researchgate.net This fundamental information provides insights into the molecule's reactivity and potential interaction sites, guiding the design of new analogs.

Pharmacokinetic (ADMET) Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. frontiersin.org By modeling derivatives of this compound, researchers can prioritize the synthesis of compounds with favorable drug-like properties, such as good cell permeability and low potential for toxicity or adverse metabolic interactions. frontiersin.org

Molecular Docking and QSAR : Molecular docking simulations can predict the binding orientation and affinity of derivatives within the active sites of known biological targets (e.g., LYP or NF-κB). nih.govmdpi.com This can help explain structure-activity relationships and guide the design of more potent inhibitors. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features with biological activity, enabling the prediction of potency for unsynthesized compounds.

Development of Targeted Prodrugs and Delivery Systems (excluding clinical trials)

The physicochemical properties of this compound, such as its solubility and permeability, may not be optimal for therapeutic use. A major research gap is the lack of studies on prodrug strategies and targeted delivery systems specifically designed for this compound. The development of such systems is a crucial step in translating its biological activity into therapeutic potential. rsc.org

Future research efforts should be directed towards:

Prodrug Design : The carboxylic acid and phenolic hydroxyl groups on the this compound structure are ideal functional handles for prodrug synthesis. nih.gov Ester or amide prodrugs could be designed to mask these polar groups, potentially enhancing membrane permeability and oral absorption. rsc.org These prodrugs would be designed to be stable during delivery and then cleaved by specific enzymes at the target site to release the active parent drug. nih.gov

Long-Acting Formulations : A particularly promising direction is the design of long-acting prodrugs (LA-prodrugs) that enable formulation within a drug delivery system (DDS) to achieve an extended duration of action. researchgate.net This involves conjugating the parent drug to a promoiety via a cleavable linker, where the physicochemical properties of the prodrug are tuned for a specific delivery technology, reducing dosing frequency. researchgate.net

Targeted Nanocarriers : Encapsulating this compound or its prodrugs within nanocarriers, such as lipid-based nanoformulations, could improve solubility, modify drug release profiles, and alter biodistribution. researchgate.net These carriers could be further functionalized with targeting ligands (e.g., antibodies or peptides) to achieve site-specific delivery to diseased tissues, thereby increasing efficacy and reducing off-target effects.

Synergistic Effects with Other Research Agents (e.g., in combination therapies)

The potential of this compound in combination with other therapeutic agents is a largely unexplored frontier. Investigating synergistic interactions could unlock new therapeutic strategies, particularly in complex diseases like cancer.

Future research should investigate:

Combination with Immunotherapy : A groundbreaking study found that certain benzofuran-2-carboxylic acid derivatives, acting as LYP inhibitors, not only suppressed tumor growth by activating T-cells but also upregulated the expression of PD-1/PD-L1. nih.gov This finding strongly suggests a synergistic potential with PD-1/PD-L1 blockade immunotherapy. nih.gov Further investigation into this combination is a high-priority research direction.

Hybrid Molecule Design : A promising strategy involves creating hybrid molecules that combine the benzofuran scaffold with other known pharmacophores. nih.gov This approach aims to create a single molecule that can interact with multiple targets or elicit a synergistic cytotoxic effect, potentially overcoming drug resistance mechanisms.

Antimicrobial Synergy : Given that benzofuran derivatives have shown antimicrobial properties, future studies could explore their synergistic effects with conventional antibiotics. mdpi.com This could lead to combination therapies that are more effective against resistant strains of bacteria or fungi.

Q & A

Basic: What are the common synthetic routes for 4-Hydroxy-1-benzofuran-2-carboxylic acid?

The synthesis typically involves multi-step protocols. A general approach includes:

Benzofuran Scaffold Formation : Cyclization of substituted phenols with α-keto acids or esters under acidic conditions (e.g., H₂SO₄ or PPA) to form the benzofuran core.

Hydroxylation : Introduction of the hydroxyl group at the C4 position via electrophilic substitution or metal-catalyzed C–H activation.

Carboxylic Acid Functionalization : Oxidation of a methyl or aldehyde group at C2 using KMnO₄ or CrO₃ under controlled conditions.

Key Considerations : Optimize reaction temperatures (e.g., 80–120°C for cyclization) and solvent polarity (e.g., DMF for hydroxylation). Purity can be verified via HPLC (>95%) .

Basic: What analytical methods are recommended for characterizing this compound?

Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxyl at C4, carboxylic acid at C2). Deuterated DMSO is ideal for resolving acidic protons.

- LC-MS : High-resolution LC-MS (ESI⁻ mode) to verify molecular weight ([M-H]⁻ ion at m/z 192.0423).

- FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (carboxylic acid C=O), and 1600 cm⁻¹ (aromatic C=C) .

Advanced: How can researchers optimize reaction yields during hydroxylation?

- Catalyst Screening : Test Pd(OAc)₂ or CuI for C–H activation; yields may vary from 40% to 75% depending on ligand choice (e.g., phenanthroline vs. PPh₃).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while non-polar solvents (toluene) favor cyclization.

- Temperature Gradients : Use microwave-assisted synthesis (100–150°C) to reduce reaction time from 24h to 2h .

Advanced: How to address contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from:

- Purity Variance : Ensure compound purity via HPLC and control for residual solvents (e.g., DMSO <0.1%).

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and incubation time (30 min vs. 60 min).

- Structural Analogues : Compare activity with 4-Hydroxybenzoic acid (CAS 99-96-7) to isolate benzofuran-specific effects .

Safety: What precautions are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing.

- Storage : Store at 2–8°C in amber vials under argon to prevent oxidation.

- First Aid : For skin contact, wash with 10% NaHCO₃ solution; for inhalation, move to fresh air and monitor for bronchial irritation .

Advanced: How to mitigate stability issues during long-term storage?

- Lyophilization : Freeze-dry the compound to reduce hydrolysis.

- Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to inhibit radical degradation.

- Periodic QC : Test stability via NMR every 6 months; degradation products (e.g., quinones) appear as new peaks at δ 6.8–7.2 ppm .

Advanced: What strategies validate its biological activity in vitro?

- Enzyme Assays : Use fluorescence-based assays (e.g., COX-2 inhibition with arachidonic acid substrate).

- SAR Studies : Compare with methyl ester derivatives to assess carboxylic acid’s role in binding.

- Cytotoxicity Controls : Include MTT assays on HEK293 cells to rule off-target effects .

Basic: What purification techniques are effective for isolating this compound?

- Column Chromatography : Use silica gel (200–300 mesh) with EtOAc/hexane (3:7) as eluent.

- Recrystallization : Dissolve in hot ethanol (70°C) and cool to 4°C for needle-like crystals.

- TLC Monitoring : Rf ~0.4 in EtOAc/hexane (1:1) with UV visualization at 254 nm .

Advanced: How to resolve spectral inconsistencies in NMR data?

- Deuterated Solvents : Use DMSO-d₆ to sharpen broad hydroxyl peaks.

- 2D NMR : Perform HSQC and HMBC to assign ambiguous protons (e.g., distinguishing C4-OH from C2-COOH).

- pH Adjustment : Add 1% TFA to suppress exchange broadening in carboxylic acid protons .

Advanced: What mechanistic studies elucidate its reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.